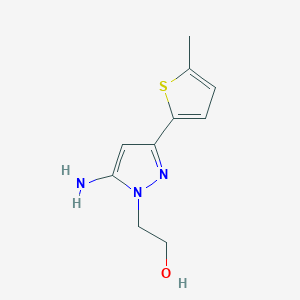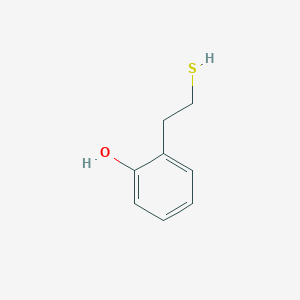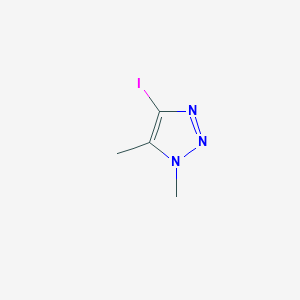![molecular formula C9H7FN2O2 B13616144 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrrolo[3,2-b]pyridine ring and an acetic acid moiety at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the fluorine atom and the acetic acid group. One common synthetic route includes:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Fluorination: Introduction of the fluorine atom at the 6th position can be accomplished using electrophilic fluorinating agents such as Selectfluor.
Acetic Acid Introduction: The acetic acid moiety can be introduced via carboxylation reactions using appropriate carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This leads to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine atom and acetic acid group, resulting in different chemical and biological properties.
6-Fluoro-1H-pyrrolo[3,2-b]pyridine: Similar structure but without the acetic acid moiety.
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid: Similar structure but without the fluorine atom.
Uniqueness
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances binding interactions, while the acetic acid moiety provides additional sites for chemical modifications and interactions.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-6-2-7-9(12-4-6)5(3-11-7)1-8(13)14/h2-4,11H,1H2,(H,13,14) |
InChI Key |
UMJRSVCZDSYESA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




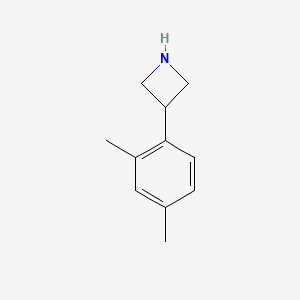


![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)


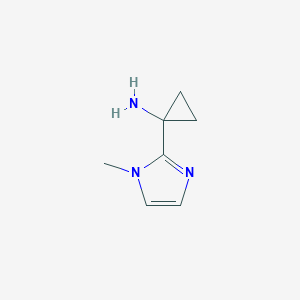
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)
